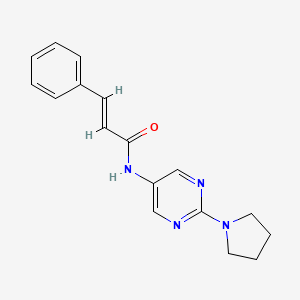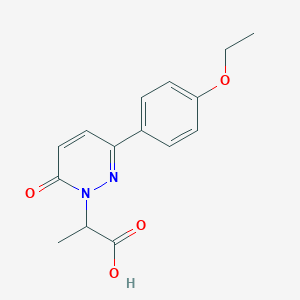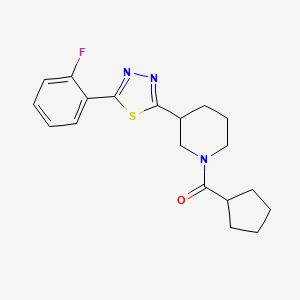![molecular formula C21H20ClFN2O3S B2802320 1-(2,5-Dimethylphenyl)-4-[3-(3-phenylisoxazol-4-yl)propanoyl]piperazine CAS No. 1251562-08-9](/img/structure/B2802320.png)
1-(2,5-Dimethylphenyl)-4-[3-(3-phenylisoxazol-4-yl)propanoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-4-[3-(3-phenylisoxazol-4-yl)propanoyl]piperazine, also known as DPIPP, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DPIPP is a piperazine derivative that has been synthesized through several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Pharmacological Actions and Metabolism
Arylpiperazine derivatives have been extensively studied for their clinical applications, primarily in treating depression, psychosis, or anxiety. The metabolism of these compounds often involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. These metabolites show extensive tissue distribution, including the brain, the target site for most arylpiperazine derivatives. The individual variability in metabolism rates, influenced by factors such as CYP3A4 and CYP2D6 expression, impacts the effectiveness and safety profile of these medications (S. Caccia, 2007).
Anti-Mycobacterial Activity
Piperazine, a core structure in many pharmacologically active compounds, has shown significant promise in anti-mycobacterial applications. Compounds containing piperazine as a vital building block have been reported to display potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in developing new anti-TB molecules (P. Girase et al., 2020).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives have found therapeutic use in a broad spectrum of medical applications, from antipsychotics to anti-inflammatory agents. The versatility of the piperazine moiety allows for its incorporation into molecules with significant medicinal potential, facilitating the development of new drugs with enhanced pharmacokinetic and pharmacodynamic properties. This adaptability underscores the importance of piperazine derivatives in drug discovery and development (A. Rathi et al., 2016).
Role in DNA Interaction
Derivatives of piperazine, such as Hoechst 33258 and its analogues, have been explored for their ability to bind to the minor groove of double-stranded DNA. This interaction is of particular interest for its specificity towards AT-rich sequences and potential applications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors. The binding properties of these compounds offer insights into DNA sequence recognition and serve as a basis for drug design (U. Issar & R. Kakkar, 2013).
Anxiolytic-like Activity
Investigations into novel N-cycloalkyl-N-benzoylpiperazine derivatives have revealed promising anxiolytic-like activities in animal models. These studies indicate the potential for developing new anxiolytic drugs that offer benefits over current treatments, such as reduced risk of drug abuse, tolerance, and delayed onset of action. The exploration of piperazine derivatives in this context demonstrates the ongoing interest in identifying compounds with improved therapeutic profiles for anxiety-related disorders (D. Strub et al., 2016).
Propriétés
IUPAC Name |
[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c1-14-8-10-24(11-9-14)21(26)20-13-25(17-5-3-2-4-16(17)23)18-12-15(22)6-7-19(18)29(20,27)28/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVJXRHQFQQVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[3-(3-phenylisoxazol-4-yl)propanoyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802239.png)

![6-propyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2802242.png)


![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802248.png)
![5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B2802250.png)
![1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2802251.png)
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2802252.png)
![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2802253.png)
![4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2802255.png)

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2802257.png)
